N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]
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Overview
Description
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then reacted with 4-(4-chloro-2-methylphenoxy)butanamide under controlled conditions to form the final product. Common reagents used in these reactions include diazonium salts, amides, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,4’- (1,3-butadiynl-1,4-diyl)bis (4,1-phenyleneoctoanate)
- 1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]: shares similarities with other diazenyl compounds and aromatic amides.
Uniqueness
The uniqueness of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide] lies in its specific structural features, such as the phenyldiazenyl group and the combination of aromatic rings with chloro and methyl substituents
Properties
CAS No. |
548482-35-5 |
---|---|
Molecular Formula |
C34H34Cl2N4O4 |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[3-[4-(4-chloro-2-methylphenoxy)butanoylamino]-4-phenyldiazenylphenyl]butanamide |
InChI |
InChI=1S/C34H34Cl2N4O4/c1-23-20-25(35)12-16-31(23)43-18-6-10-33(41)37-28-14-15-29(40-39-27-8-4-3-5-9-27)30(22-28)38-34(42)11-7-19-44-32-17-13-26(36)21-24(32)2/h3-5,8-9,12-17,20-22H,6-7,10-11,18-19H2,1-2H3,(H,37,41)(H,38,42) |
InChI Key |
UTSDJOJNPONBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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